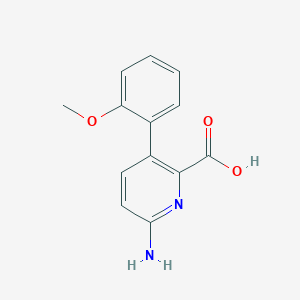
6-Amino-3-(3-methoxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(3-methoxyphenyl)picolinic acid (6-AMPPA) is an organic compound that has been used in scientific research due to its potential as a useful reagent in laboratory experiments. 6-AMPPA is a white crystalline powder with a purity of 95%, and is soluble in water, alcohol, and other organic solvents. 6-AMPPA is used in a variety of biochemical and physiological experiments and has been found to have a variety of applications.
Mecanismo De Acción
6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% functions as a key intermediate in the synthesis of aminopyridine derivatives, cationic lipids, and peptides and peptidomimetics. 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% is first reacted with a base, such as sodium carbonate, to produce an intermediate. This intermediate is then reacted with other compounds to produce the desired product.
Biochemical and Physiological Effects
6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2). 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% has also been found to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX). In addition, 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% has been found to have an inhibitory effect on the enzyme phospholipase A2 (PLA2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% in laboratory experiments include its high purity and solubility in various solvents. 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. The main limitation of using 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% in laboratory experiments is its potential reactivity with other compounds, which can lead to undesired side reactions.
Direcciones Futuras
Future research on 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% could include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery and drug delivery. In addition, further research could be conducted on the synthesis of 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95%, as well as its potential reactivity with other compounds. Furthermore, further research could be conducted on the potential of 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% as a reagent for other laboratory experiments.
Métodos De Síntesis
6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% is synthesized through a reaction between 3-methoxyphenylacetic acid and 6-amino-3-picolinic acid. This reaction is performed in a solvent, such as dimethylformamide, and is catalyzed by a base, such as sodium carbonate. This reaction produces 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% as a white crystalline powder with a purity of 95%.
Aplicaciones Científicas De Investigación
6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% has been used in the synthesis of aminopyridine derivatives, which have potential applications in the treatment of various diseases. 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% has also been used in the synthesis of cationic lipids, which have potential applications in gene delivery and drug delivery. In addition, 6-Amino-3-(3-methoxyphenyl)picolinic acid, 95% has been used in the synthesis of peptides and peptidomimetics, which have potential applications in drug discovery and drug delivery.
Propiedades
IUPAC Name |
6-amino-3-(3-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-9-4-2-3-8(7-9)10-5-6-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZDOTQUESIWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-methoxyphenyl)picolinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














